2-(1H-imidazol-2-yl)pyrazine
Overview
Description
2-(1H-imidazol-2-yl)pyrazine is a heterocyclic compound that features both an imidazole and a pyrazine ring
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been reported to show a broad range of biological activities . For instance, some imidazole derivatives have been found to inhibit COX-1 and COX-2, key enzymes involved in inflammation . Another study suggests that certain imidazole derivatives may interact with the Positive Transaction Elongation Factor b (p-TEFB), which plays a crucial role in RNA transcription .
Mode of Action
Imidazole derivatives are known for their diverse chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes. For example, some imidazole derivatives have been found to inhibit the activity of COX-1 and COX-2 enzymes, thereby reducing inflammation .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways might be affected . For instance, the inhibition of COX-1 and COX-2 enzymes can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that this compound may have potential anti-inflammatory effects due to the inhibition of cox-1 and cox-2 enzymes
Action Environment
For instance, the solubility of imidazole in water and other polar solvents suggests that the compound’s activity might be influenced by the polarity of its environment .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, which share a similar structure, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the imidazole derivative and the biomolecule it interacts with .
Cellular Effects
Imidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-(1H-imidazol-2-yl)pyrazine at different dosages in animal models have not been reported. Studies on imidazole derivatives suggest that these compounds can have varying effects at different dosages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrazine with glyoxal and ammonia, which leads to the formation of the imidazole ring fused to the pyrazine ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrazine rings.
Scientific Research Applications
2-(1H-imidazol-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmacophore in drug design and development.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-2-yl)pyridine
- 2-(1H-imidazol-2-yl)benzene
- 2-(1H-imidazol-2-yl)thiazole
Uniqueness
2-(1H-imidazol-2-yl)pyrazine is unique due to the presence of both imidazole and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-9-6(5-8-1)7-10-3-4-11-7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXRNBDAFWDLKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606460 | |
Record name | 2-(1H-Imidazol-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119165-68-3 | |
Record name | 2-(1H-Imidazol-2-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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